molecular formula C8H19O4P B035927 Octyl dihydrogen phosphate CAS No. 3991-73-9

Octyl dihydrogen phosphate

Cat. No.: B035927
CAS No.: 3991-73-9
M. Wt: 210.21 g/mol
InChI Key: WRKCIHRWQZQBOL-UHFFFAOYSA-N
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Mechanism of Action

While specific information on the mechanism of action for Octyl dihydrogen phosphate was not found, it’s worth noting that similar compounds like Sodium phosphate work by increasing the amount of solute present in the intestinal lumen thereby creating an osmotic gradient which draws water into the lumen .

Safety and Hazards

Octyl dihydrogen phosphate is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes. Avoid any skin contact. Effects of contact or inhalation may be delayed .

Future Directions

While specific future directions for Octyl dihydrogen phosphate were not found, it’s worth noting that understanding the properties and determining the unique abilities of similar compounds helps researchers to use them in new applications . These compounds are being used as surfactants to reduce Oil/Water interfacial tension in EOR process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl dihydrogen phosphate can be synthesized through the reaction of octanol with phosphoric acid. The reaction typically involves heating octanol and phosphoric acid under reflux conditions to produce this compound and water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors where octanol and phosphoric acid are continuously fed into the reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor .

Chemical Reactions Analysis

Types of Reactions: Octyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Octyl dihydrogen phosphate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifier. Its thermal stability and low volatility also distinguish it from other similar compounds .

Properties

IUPAC Name

octyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKCIHRWQZQBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4058605
Record name Monooctyl phosphate
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Molecular Weight

210.21 g/mol
Source PubChem
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Physical Description

Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided.
Record name OCTYL ACID PHOSPHATE
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CAS No.

39407-03-9, 3991-73-9
Record name OCTYL ACID PHOSPHATE
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Record name Octyl dihydrogen phosphate
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Record name Monooctyl phosphate
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Record name Phosphoric acid, monooctyl ester
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Record name Phosphoric acid, octyl ester
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Record name Octyl dihydrogen phosphate
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Record name MONOOCTYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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